molecular formula C9H11FO2S B13626637 3-(Propan-2-yl)benzene-1-sulfonyl fluoride CAS No. 61128-12-9

3-(Propan-2-yl)benzene-1-sulfonyl fluoride

Cat. No.: B13626637
CAS No.: 61128-12-9
M. Wt: 202.25 g/mol
InChI Key: GFODGZUQXRATAR-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)benzene-1-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides. It is characterized by the presence of a sulfonyl fluoride group attached to a benzene ring, which is further substituted with a propan-2-yl group. This compound is known for its reactivity and has found applications in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-yl)benzene-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of 3-(Propan-2-yl)benzenesulfonyl chloride with a fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), in the presence of a suitable solvent like acetonitrile. The reaction is typically carried out at room temperature or slightly elevated temperatures to facilitate the substitution of the chloride with fluoride .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. This method ensures consistent product quality and allows for large-scale production. The use of phase transfer catalysts can enhance the efficiency of the fluoride substitution reaction, making the process more economical and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-yl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Propan-2-yl)benzene-1-sulfonyl fluoride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Propan-2-yl)benzene-1-sulfonyl fluoride involves the formation of covalent bonds with target molecules. The sulfonyl fluoride group is highly electrophilic and can react with nucleophilic sites on proteins, enzymes, or other biomolecules. This covalent modification can inhibit the activity of enzymes or alter the function of proteins, making it useful in medicinal chemistry for the development of enzyme inhibitors .

Comparison with Similar Compounds

Similar Compounds

    3-(Propan-2-yl)benzenesulfonyl chloride: Similar structure but with a chloride group instead of fluoride.

    4-(Propan-2-yl)benzene-1-sulfonyl fluoride: Similar structure but with the propan-2-yl group at the para position.

    3-(Propan-2-yl)benzenesulfonamide: Similar structure but with an amide group instead of fluoride.

Uniqueness

3-(Propan-2-yl)benzene-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity compared to other sulfonyl derivatives. This reactivity makes it a valuable intermediate in organic synthesis and a potential candidate for drug development .

Properties

CAS No.

61128-12-9

Molecular Formula

C9H11FO2S

Molecular Weight

202.25 g/mol

IUPAC Name

3-propan-2-ylbenzenesulfonyl fluoride

InChI

InChI=1S/C9H11FO2S/c1-7(2)8-4-3-5-9(6-8)13(10,11)12/h3-7H,1-2H3

InChI Key

GFODGZUQXRATAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC=C1)S(=O)(=O)F

Origin of Product

United States

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